Cas no 1805707-29-2 (2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one)

2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one is a brominated aromatic ketone derivative featuring a difluoromethyl substituent at the ortho position relative to the carbonyl group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and difluoromethyl groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, facilitating further functionalization. Its structural features make it particularly useful for constructing complex fluorinated scaffolds with precise regiocontrol. The compound is typically handled under controlled conditions due to its reactivity and sensitivity to moisture.
2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one structure
1805707-29-2 structure
Product Name:2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one
CAS No:1805707-29-2
MF:C11H11BrF2O
MW:277.105249643326
CID:4979790
Update Time:2025-08-03

2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one
    • Inchi: 1S/C11H11BrF2O/c1-6-4-3-5-8(9(6)11(13)14)10(15)7(2)12/h3-5,7,11H,1-2H3
    • InChI Key: TUTCBHCCKPLBIB-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC=C(C)C=1C(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1

2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013013231-250mg
2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one
1805707-29-2 97%
250mg
499.20 USD 2021-06-25
Alichem
A013013231-500mg
2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one
1805707-29-2 97%
500mg
798.70 USD 2021-06-25
Alichem
A013013231-1g
2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one
1805707-29-2 97%
1g
1,445.30 USD 2021-06-25

Additional information on 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one

Recent Advances in the Study of 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one (CAS: 1805707-29-2)

The compound 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one (CAS: 1805707-29-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluoromethyl group and a bromo-substituted propanone moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also reduces the formation of by-products, making it more suitable for large-scale pharmaceutical manufacturing. The study also highlighted the importance of the difluoromethyl group in enhancing the compound's metabolic stability and bioavailability.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one exhibits potent inhibitory effects on specific kinase targets involved in inflammatory pathways. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that the compound significantly reduces the production of pro-inflammatory cytokines in murine models, suggesting its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

Further investigations into the mechanism of action have uncovered that the bromo-substituted propanone moiety plays a critical role in the compound's ability to covalently bind to cysteine residues in the target kinases. This covalent binding mechanism, as elucidated through X-ray crystallography and mass spectrometry, provides a structural basis for the compound's high selectivity and potency. These findings were published in a recent issue of Nature Chemical Biology (2024), underscoring the compound's potential as a lead candidate for the development of next-generation kinase inhibitors.

Despite these promising results, challenges remain in the clinical translation of 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one. Pharmacokinetic studies have indicated that the compound exhibits moderate plasma stability and requires further optimization to improve its half-life in vivo. Additionally, toxicity profiling in animal models has identified potential off-target effects that need to be addressed through structural modifications. Ongoing research is focused on designing derivatives with improved safety profiles while maintaining the compound's therapeutic efficacy.

In conclusion, 2-Bromo-1-(2-(difluoromethyl)-3-methylphenyl)propan-1-one (CAS: 1805707-29-2) represents a promising scaffold for the development of novel therapeutics targeting inflammatory and proliferative diseases. The latest research highlights its synthetic accessibility, potent biological activity, and unique mechanism of action, paving the way for future drug discovery efforts. Continued investigation into its pharmacokinetic and toxicological properties will be essential to advance this compound toward clinical applications.

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